

The Rising Profile of 4-Methoxypiperidine Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-methoxypiperidine Hydrochloride
Cat. No.:	B1313357

[Get Quote](#)

For Immediate Release

Shanghai, China – December 30, 2025 – The 4-methoxypiperidine scaffold is emerging as a privileged structure in medicinal chemistry, with a growing body of research highlighting the diverse biological activities of its derivatives. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this versatile class of compounds. The focus will be on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides that have shown potent and selective inhibitory activity against the presynaptic choline transporter (CHT), a critical protein in cholinergic signaling.

Core Structure and Biological Significance

The 4-methoxypiperidine moiety serves as a crucial building block in the design of novel therapeutic agents. Its structural features can influence key drug-like properties such as solubility, bioavailability, and metabolic stability.^[1] Derivatives of the broader piperidine class have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects.^{[2][3][4][5][6]}

Case Study: 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides as Choline Transporter Inhibitors

A significant recent development in the field is the identification of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent inhibitors of the high-affinity choline transporter (CHT).[7][8] CHT is responsible for the uptake of choline into presynaptic neurons, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh). Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, making CHT an attractive therapeutic target.

Quantitative Structure-Activity Relationship (SAR) Data

Iterative medicinal chemistry efforts have led to the exploration of the structure-activity relationships around this novel scaffold. The following tables summarize the *in vitro* inhibitory activity (IC₅₀) of key derivatives against the human choline transporter.

Table 1: SAR of the Amide Moiety in 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides[7]

Compound	R Group (Amide)	IC50 (µM) at 100 nM Choline	IC50 (µM) at 10 µM Choline
10a	Phenyl	1.1 ± 0.1	1.1 ± 0.1
10b	4-Fluorophenyl	0.83 ± 0.07	0.91 ± 0.08
10c	4-Chlorophenyl	0.65 ± 0.06	0.72 ± 0.06
10d	4-Bromophenyl	0.59 ± 0.05	0.68 ± 0.05
10e	4-Trifluoromethylphenyl	0.45 ± 0.04	0.51 ± 0.04
10f	4-Methylphenyl	1.3 ± 0.1	1.4 ± 0.1
10g	4-Methoxyphenyl	1.5 ± 0.1	1.6 ± 0.1
10h	2-Pyridyl	0.29 ± 0.03	0.35 ± 0.03
10i	3-Pyridyl	0.42 ± 0.04	0.48 ± 0.04
10j	4-Pyridyl	0.51 ± 0.05	0.58 ± 0.05
10k	2-Thienyl	0.38 ± 0.03	0.44 ± 0.04
10l	3-Thienyl	0.62 ± 0.06	0.70 ± 0.06
10m (ML352)	2-Pyrimidinyl	0.18 ± 0.02	0.22 ± 0.02

Table 2: SAR of the 3-Oxy-piperidine Moiety[7]

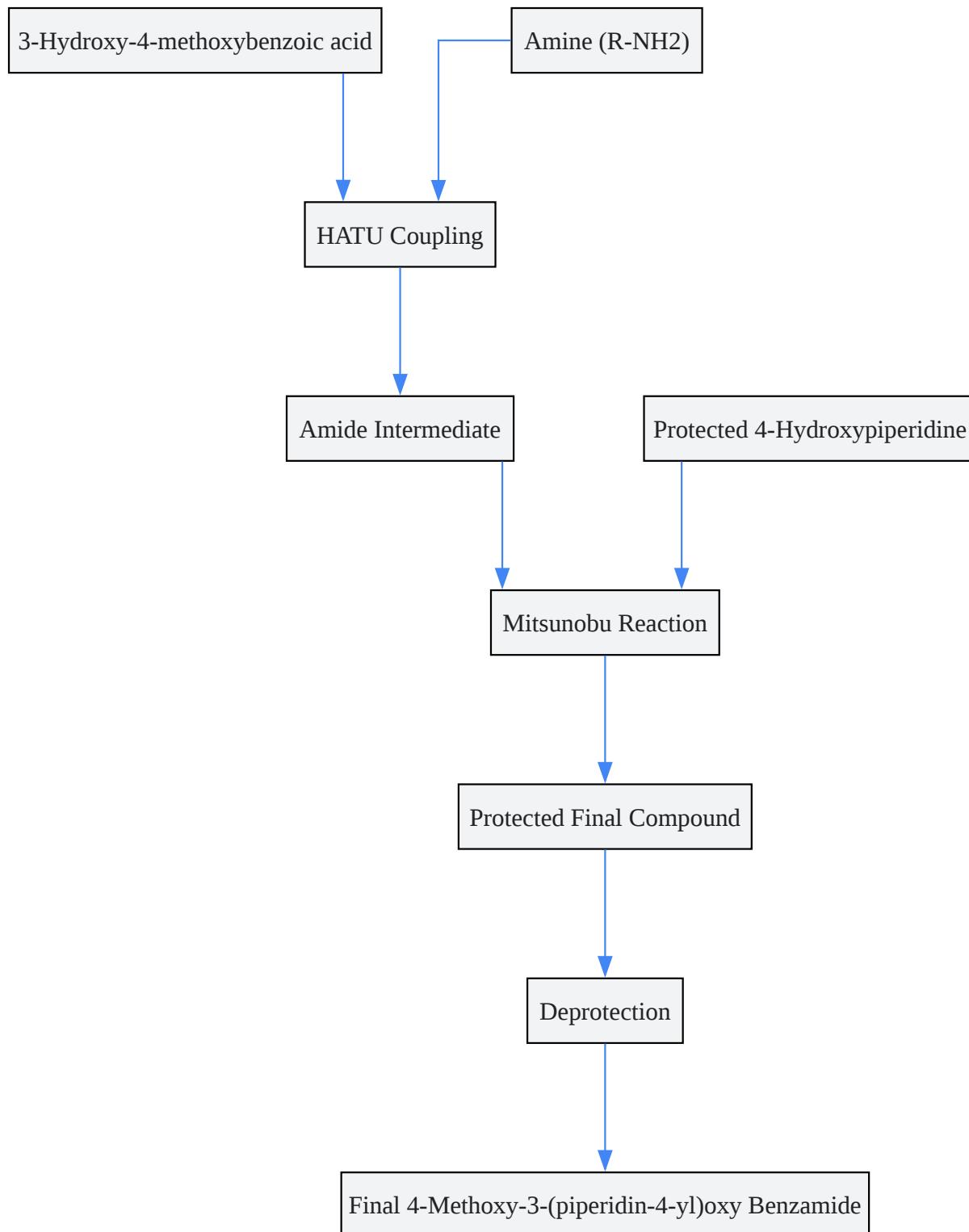
Compound	R' Group (at Piperidine Nitrogen)	IC50 (µM) at 100 nM Choline	IC50 (µM) at 10 µM Choline
10m	Isopropyl	0.18 ± 0.02	0.22 ± 0.02
10n	Cyclohexyl	> 10	> 10
10o	Cyclopentyl	> 10	> 10
10p	(2-Piperidin-1- yl)ethoxy	0.76 ± 0.07	0.53 ± 0.05
10q	2-Morpholinoethoxy	6.12 ± 0.5	1.77 ± 0.15

Experimental Protocols

The synthesis and biological evaluation of these compounds followed established methodologies.

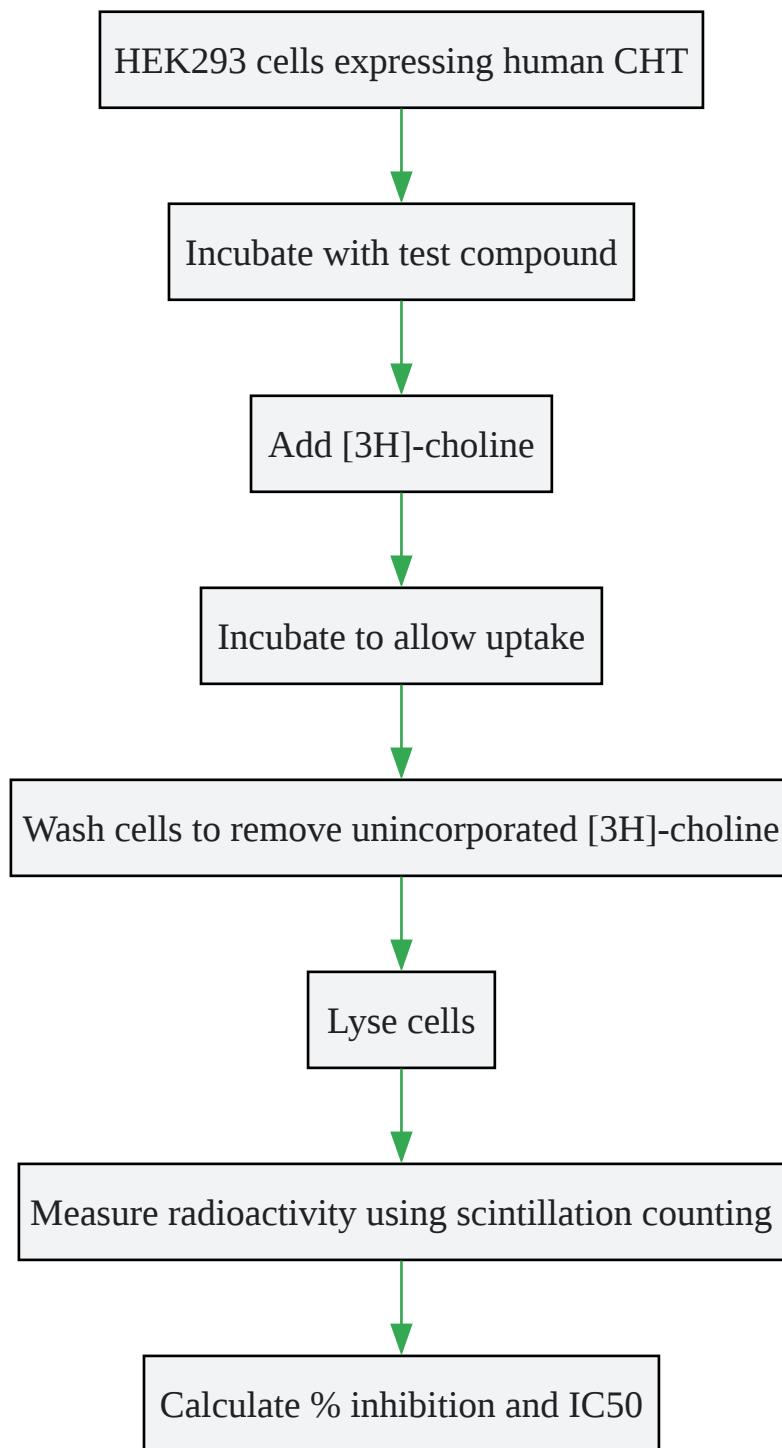
General Synthetic Procedure for 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides

The synthesis commenced with the commercially available 3-hydroxy-4-methoxybenzoic acid. [7] This starting material was subjected to a HATU-mediated coupling reaction with the desired amine to form the corresponding amide. The resulting intermediate then underwent a Mitsunobu reaction with a suitably protected 4-hydroxypiperidine derivative, followed by deprotection to yield the final products.

[Click to download full resolution via product page](#)**Synthetic Workflow for 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides**

In Vitro Choline Transporter Inhibition Assay

The inhibitory activity of the synthesized compounds against the human choline transporter was assessed using a radioligand uptake assay in HEK293 cells stably expressing the transporter.

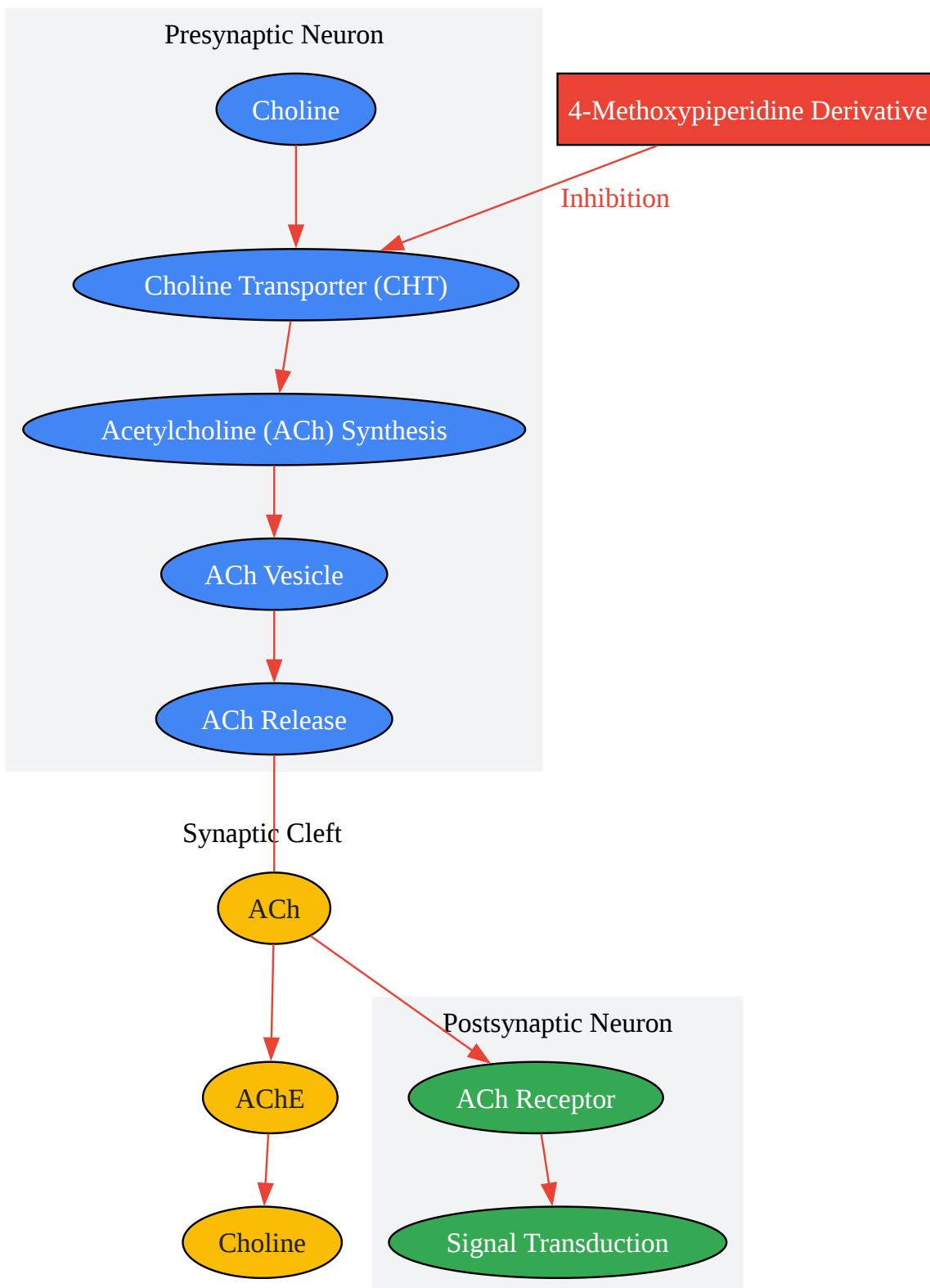


[Click to download full resolution via product page](#)

Workflow for the In Vitro CHT Inhibition Assay

Mechanism of Action: Inhibition of Cholinergic Neurotransmission

The lead compound, ML352 (10m), acts as a potent and selective inhibitor of the presynaptic choline transporter.^[7] By blocking the reuptake of choline, these derivatives limit the synthesis of acetylcholine, thereby modulating cholinergic neurotransmission. This mechanism of action holds therapeutic potential for a range of neurological and psychiatric conditions.

[Click to download full resolution via product page](#)**Inhibition of Cholinergic Signaling by 4-Methoxypiperidine Derivatives**

Conclusion

Derivatives of 4-methoxypiperidine represent a promising class of compounds with significant potential for the development of novel therapeutics. The detailed structure-activity relationship and potent inhibitory activity of 4-methoxy-3-(piperidin-4-yl)oxy benzamides against the choline transporter underscore the value of this scaffold in targeting challenging neurological and psychiatric disorders. Further research into the optimization of these compounds and exploration of their *in vivo* efficacy is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Rising Profile of 4-Methoxypiperidine Derivatives in Drug Discovery: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313357#biological-activity-of-4-methoxypiperidine-derivatives\]](https://www.benchchem.com/product/b1313357#biological-activity-of-4-methoxypiperidine-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com